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Compound of Interest

Compound Name: 4-(3-Chloropropoxy)-1,1'-biphenyl

Cat. No.: B8550937

CAS Registry Number: 99472-05-6 Primary Classification: Alkyl-Aryl Ethers / Biphenyl
Derivatives Role: Heterobifunctional Synthetic Intermediate

Executive Summary & Nomenclature

This guide details the physicochemical identity, synthesis, and application of 4-(3-
chloropropoxy)biphenyl, a critical intermediate in medicinal chemistry and materials science.
Structurally, it consists of a lipophilic biphenyl core linked to a reactive alkyl chloride via a
propyl ether chain.

This molecule serves as a "privileged scaffold" in drug discovery, functioning as a lipophilic
anchor or a linker precursor. Its terminal chloride is highly susceptible to nucleophilic
substitution (e.g., by amines or thiols), making it ideal for constructing PROTACSs (Proteolysis
Targeting Chimeras), liquid crystals, and GPCR ligands.

Table 1: Chemical Identity & Synonyms
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Identifier Type Value Context
4-(3-chloropropoxy)-1,1'- o )
IUPAC Name ) Official Systematic Name
biphenyl
) 1-(3-chloropropoxy)-4- Benzene-derivative
Alt.[1][2][3][4][5] Systematic
phenylbenzene nomenclature

3-chloropropyl ether of 4-

Common Syntax Descriptive functional naming
phenylphenol

CAS Number 99472-05-6 Global Registry ID

Molecular Formula C1sH1sCIO

Molecular Weight 246.73 g/mol

SMILES CICCCOclccc(cel)c2ccecec2 Digital Structure Key
DFFWYMMOMUTKOI- ] N

InChl Key Standard Unique Identifier

UHFFFAOYSA-N

Synthesis Protocol: Selective O-Alkylation

The synthesis of 4-(3-chloropropoxy)biphenyl relies on a Williamson Ether Synthesis. This
protocol prioritizes the use of 1-bromo-3-chloropropane over 1,3-dichloropropane.

Scientific Rationale: Bromide is a superior leaving group (

) compared to chloride (

) due to its weaker bond dissociation energy and higher polarizability. This kinetic difference
allows for chemoselective alkylation at the bromine terminus, preserving the chlorine handle for
downstream derivatization.

Diagram 1: Synthesis Pathway & Mechanism
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Caption: Chemoselective SN2 alkylation mechanism utilizing the leaving group differential
between Bromine and Chlorine.

Experimental Workflow
Objective: Synthesize 10g of 4-(3-chloropropoxy)biphenyl.

Reagents:

4-Phenylphenol (1.0 eq)

1-Bromo-3-chloropropane (1.2 - 1.5 eq) — Excess ensures mono-alkylation.

Potassium Carbonate (

) (2.0 eq) — Anhydrous.[6]

Solvent: Acetone (Reagent Grade) or Acetonitrile (

Step-by-Step Protocol:

e Activation: In a 250mL Round Bottom Flask (RBF) equipped with a magnetic stir bar,
dissolve 4-phenylphenol (5.0g, 29.4 mmol) in Acetone (100 mL).

o Deprotonation: Add anhydrous

(8.1g, 58.8 mmol). Stir at room temperature for 15 minutes to generate the phenoxide anion.
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e Addition: Add 1-bromo-3-chloropropane (4.3 mL, ~44 mmol) dropwise via syringe.
o Note: Do not dump the reagent; dropwise addition minimizes side reactions.
o Reflux: Attach a water-cooled condenser and heat the mixture to reflux (

for acetone) for 12—18 hours. Monitor via TLC (Hexane:Ethyl Acetate 9:1).

o Endpoint: Disappearance of the starting phenol spot.
o Workup:

o Cool reaction to room temperature.

o Filter off the inorganic salts (

, eXcess
)

o Concentrate the filtrate under reduced pressure (Rotovap) to yield a crude oil/solid.

 Purification: Recrystallize from Ethanol or perform flash column chromatography (Silica gel,
0-10% EtOAc in Hexanes) if high purity (>99%) is required.

Characterization & Quality Control

Trustworthiness in chemical synthesis requires self-validating spectral data.
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Technique Expected Signal Interpretation

1H-NMR (CDCls)

4.15 (t, 2H) (Ether linkage)
3.75 (t, 2H) (Terminal chloride)
2.25 (m, 2H) (Central methylene)
6.9 - 7.6 (m, 9H) Aromatic Biphenyl Protons

Characteristic 3:1 isotope ratio

Mass Spec m/z ~246/248 (

)

Non-polar shift relative to
TLC 0 starting phenol (

~0.3)

Applications in Drug Development

This compound is rarely the final drug; it is a linker module.

Heterobifunctional Linkers

In the design of bivalent ligands or PROTACS, the biphenyl group acts as a rigid spacer or a
lipophilic motif that binds to hydrophobic pockets (e.g., in nuclear receptors). The propyl
chloride chain allows for the attachment of a second pharmacophore via nucleophilic
substitution.

Reaction Logic:

The addition of Potassium lodide (Finkelstein condition) generates a transient, more reactive
alkyl iodide in situ.

Diagram 2: Application Decision Tree
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Caption: Synthetic divergence from the chloropropyl ether scaffold into pharmaceutical and
material applications.

Safety & Handling (SDS Summary)

Signal Word: WARNING
o H315: Causes skin irritation.[7][8][9]
e H319: Causes serious eye irritation.[7][8][9]

e H410: Very toxic to aquatic life with long-lasting effects (Characteristic of lipophilic
biphenyls).[9]

Handling Protocol:

e Engineering Controls: Always handle in a certified chemical fume hood. Alkyl halides are
potential alkylating agents (carcinogenicity risk).

o PPE: Nitrile gloves (double gloving recommended for halogenated solvents), safety goggles,
and lab coat.

» Disposal: Halogenated organic waste stream. Do not release into drains.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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